molecular formula C21H17ClN2O2S B6516197 1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 689754-67-4

1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B6516197
CAS RN: 689754-67-4
M. Wt: 396.9 g/mol
InChI Key: ICJCIGAYNPCEHB-UHFFFAOYSA-N
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Description

The compound “1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” is a complex organic molecule. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one. This is accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions. This structure is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in Knoevenagel–Michael addition reactions that can be catalyzed in both acidic and basic conditions .

Future Directions

The future directions for “1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” and similar compounds could involve further exploration of their therapeutic potentials. Given their broad spectrum of activities, these compounds could be studied for their effectiveness against various diseases, including cancer . Additionally, new synthetic protocols could be developed to improve the efficiency and yield of these compounds .

Mechanism of Action

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c1-13-14(2)27-20-18(13)19(25)24(16-9-4-3-5-10-16)21(26)23(20)12-15-8-6-7-11-17(15)22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJCIGAYNPCEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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